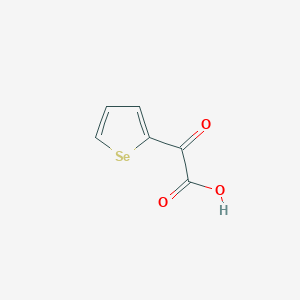
2-Oxo-2-(selenophen-2-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(selenophen-2-yl)aceticacid is an organic compound that features a selenophene ring attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(selenophen-2-yl)aceticacid typically involves the reaction of selenophene with acetic acid derivatives under specific conditions. One common method includes the use of tributyl-(selenophen-2-yl)stannane and acetic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, in toluene. The reaction mixture is deoxygenated with nitrogen and refluxed for 24 hours .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxo-2-(selenophen-2-yl)aceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The selenophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted selenophenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-(selenophen-2-yl)aceticacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-(selenophen-2-yl)aceticacid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its selenophene ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding to biological targets .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-2-(thiophen-2-yl)aceticacid: Similar structure but contains a thiophene ring instead of a selenophene ring.
2-Oxo-2-(furan-2-yl)aceticacid: Contains a furan ring, offering different electronic properties.
2-Oxo-2-(pyridin-2-yl)aceticacid: Features a pyridine ring, which can engage in different types of interactions compared to selenophene.
Uniqueness: 2-Oxo-2-(selenophen-2-yl)aceticacid is unique due to the presence of selenium in its structure. Selenium imparts distinct electronic and steric properties, making the compound more reactive in certain chemical reactions and potentially more effective in biological applications .
Eigenschaften
Molekularformel |
C6H4O3Se |
|---|---|
Molekulargewicht |
203.06 g/mol |
IUPAC-Name |
2-oxo-2-selenophen-2-ylacetic acid |
InChI |
InChI=1S/C6H4O3Se/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) |
InChI-Schlüssel |
XCDCTDKIUDROAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C(=C1)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


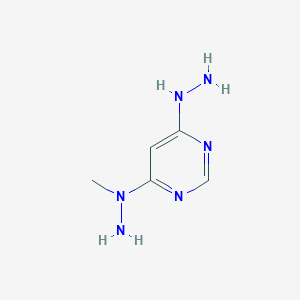


![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)
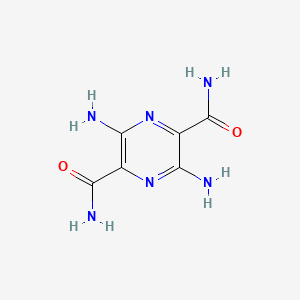

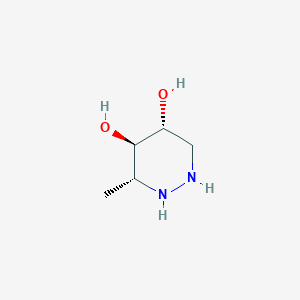
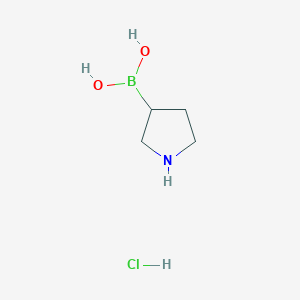
![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)

![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)

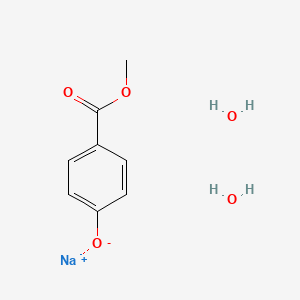
![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
